molecular formula C17H15FN4O4 B12215639 Methyl 8-(4-fluorophenyl)-4-(2-methoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate CAS No. 908507-47-1

Methyl 8-(4-fluorophenyl)-4-(2-methoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B12215639
CAS No.: 908507-47-1
M. Wt: 358.32 g/mol
InChI Key: KWTKCHALBVDJOY-UHFFFAOYSA-N
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Description

Methyl 8-(4-fluorophenyl)-4-(2-methoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a useful research compound. Its molecular formula is C17H15FN4O4 and its molecular weight is 358.32 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 8-(4-fluorophenyl)-4-(2-methoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16_{16}H15_{15}F1_{1}N4_{4}O4_{4}, with a molecular weight of approximately 344.31 g/mol. The structure includes a pyrazolo-triazine core which is significant for its biological activity.

Research indicates that pyrazole derivatives, including this compound, exhibit various pharmacological activities. The mechanisms through which these compounds exert their effects often include:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as PARP (Poly (ADP-ribose) polymerase) .
  • Antitumor Activity : Compounds similar to this compound have demonstrated significant antitumor effects against various cancer cell lines by inducing apoptosis and inhibiting cell growth .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

  • A study showed that pyrazole compounds can inhibit the proliferation of cancer cells with mutant BRCA1/2 genes . this compound may exhibit similar properties due to its structural analogies.

Anti-inflammatory and Antibacterial Activities

In addition to anticancer properties, pyrazole derivatives are also noted for their anti-inflammatory and antibacterial activities. These compounds can modulate inflammatory pathways and exhibit significant antibacterial effects against various pathogens .

Case Studies and Research Findings

A comprehensive review of literature reveals several important findings regarding the biological activity of this compound:

StudyFindings
Umesha et al. (2009)Investigated the cytotoxicity of pyrazoles in breast cancer cell lines MCF-7 and MDA-MB-231. The study found that certain pyrazoles exhibited enhanced cytotoxic effects when combined with doxorubicin .
Arun et al. (2012)Reported on the synthesis and characterization of related pyrazole compounds with potential pharmacological applications .
Recent Research (2023)Highlighted the role of similar structures in inducing apoptosis in cancer cells and improving metabolic profiles in animal models .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various triazine derivatives. For instance, compounds similar to methyl 8-(4-fluorophenyl)-4-(2-methoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate have shown significant activity against a range of bacteria and fungi. Research indicates that modifications in the structure can enhance antimicrobial efficacy.

Case Study: Antimicrobial Screening

A study evaluated several triazine derivatives against common pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. The results indicated that specific substitutions on the triazine ring significantly improved antibacterial activity. For example, compounds with electron-withdrawing groups displayed enhanced potency against Mycobacterium smegmatis .

Anticancer Activity

Compounds in the pyrazolo[5,1-c][1,2,4]triazine class have also been investigated for their anticancer properties. Preliminary findings suggest that these compounds can induce apoptosis in cancer cell lines through various mechanisms including inhibition of cell proliferation and modulation of apoptosis-related proteins.

Table 2: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved Effects
AntimicrobialE. coli, Pseudomonas aeruginosaSignificant zone of inhibition
AntifungalCandida albicansModerate activity observed
AnticancerK562 (leukemia), MCF-7 (breast cancer)Induces apoptosis and inhibits growth

Properties

CAS No.

908507-47-1

Molecular Formula

C17H15FN4O4

Molecular Weight

358.32 g/mol

IUPAC Name

methyl 8-(4-fluorophenyl)-4-(2-methoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

InChI

InChI=1S/C17H15FN4O4/c1-9-14(10-4-6-11(18)7-5-10)16-20-19-15(17(24)26-3)12(22(16)21-9)8-13(23)25-2/h4-7H,8H2,1-3H3

InChI Key

KWTKCHALBVDJOY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)F)C(=O)OC)CC(=O)OC

Origin of Product

United States

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